![molecular formula C39H54N10O13S B3421243 gamma-Amanitin CAS No. 21150-23-2](/img/structure/B3421243.png)
gamma-Amanitin
Overview
Description
Gamma-Amanitin is a cyclic peptide of eight amino acids . It is an amatoxin, a group of toxins isolated from and found in several members of the mushroom genus Amanita, one being the death cap (Amanita phalloides) as well as the destroying angel, a complex of similar species, principally A. virosa and A. bisporigera . The compound is highly toxic, inhibits RNA polymerase II, disrupts synthesis of mRNA, and can be fatal .
Synthesis Analysis
The exact character of this poison is still under investigation . The earliest attempts to identify the chemical agents responsible for the toxicity of poisonous mushrooms date to the early nineteenth century . The final product was analysed by HPLC, including co-injection with an “authentic sample” of ®-5′-OH-6′-deoxy-amanitin .
Molecular Structure Analysis
This compound has a molecular formula of C39H54N10O13S . It has a molar mass of 902.97 g/mol . The structure of this compound is characterized by an outer loop and an inner loop (bridge) .
Chemical Reactions Analysis
Amatoxins containing Asp, such as β-amanitin and ε-amanitin, and those containing Asn, such as α-amanitin and this compound, are fully biologically active in vivo and in vitro . A number of derivatives of β-amanitin with modifications to the carboxyl group besides amidation are active .
Physical And Chemical Properties Analysis
This compound is a peptide . It is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . It also resists enzyme and acid degradation, and is not metabolized .
Mechanism of Action
Target of Action
Gamma-Amanitin, a cyclic peptide of eight amino acids , primarily targets the DNA-directed RNA polymerase II subunit RPB1 . This enzyme plays a crucial role in catalyzing the transcription of DNA into RNA using the four ribonucleoside triphosphates as substrates .
Mode of Action
This compound interacts with its target by binding tightly to the RNA polymerase II enzyme . This binding severely inhibits translocation along the DNA template, thereby disrupting the synthesis of mRNA and proteins . This interaction is irreversible and potent, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transcription pathway . By inhibiting RNA polymerase II, this compound prevents the transcription of DNA into mRNA . This inhibition disrupts the normal functioning of the cell and can lead to cell death .
Pharmacokinetics
It is known that this compound is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification.
Result of Action
The molecular effect of this compound’s action is the inhibition of RNA polymerase II, which disrupts the synthesis of mRNA and proteins . On a cellular level, this leads to cell death . In the context of cancer therapy, this compound has shown promising therapeutic effects and good tolerance in preclinical experiments .
Advantages and Limitations for Lab Experiments
The main advantage of using gamma-Amanitin in laboratory experiments is its high toxicity. This allows researchers to study the effects of toxins on cells and organisms at very low doses. However, the toxicity of this compound also presents a major limitation, as it can be dangerous to both researchers and laboratory animals.
Future Directions
There are a number of potential future directions for research into gamma-Amanitin. These include further studies into its mechanism of action, the development of new treatments for neurological disorders, and the development of new drugs and drug delivery systems. Additionally, further research into the effects of this compound on the body and its potential applications in medicine and biotechnology could lead to new insights and potential treatments.
Scientific Research Applications
Gamma-Amanitin has been extensively studied due to its toxicity and potential applications in medicine and biotechnology. It has been used in a variety of scientific studies, including studies of protein synthesis, cell death, and drug delivery. It has also been used to study the effects of toxins on the nervous system and to develop new treatments for neurological disorders.
Safety and Hazards
properties
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t16-,17-,18-,20+,24-,25-,26-,27-,31-,32-,63?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGJJRMKGDTEC-ZUROAWGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](C)O)C5=C(N3)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N10O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. | |
Details | Gosselin, R.E., H.C. Hodge, R.P. Smith, and M.N. Gleason. Clinical Toxicology of Commercial Products. 4th ed. Baltimore: Williams and Wilkins, 1976., p. III-12 | |
Record name | GAMMA-AMANITIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
13567-11-8 | |
Record name | GAMMA-AMANITIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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